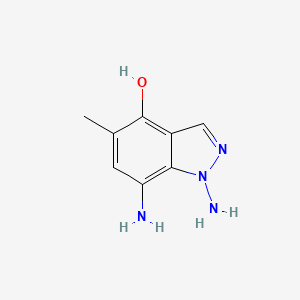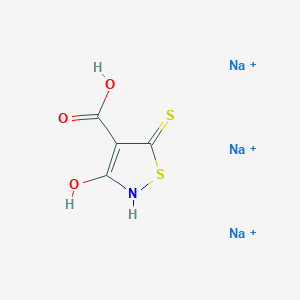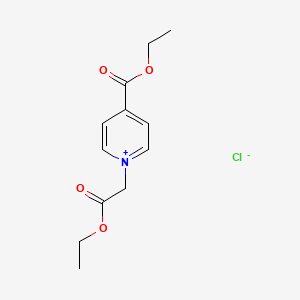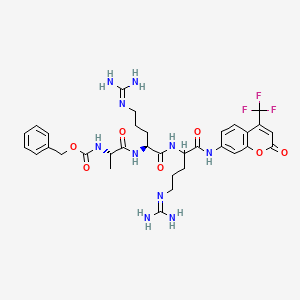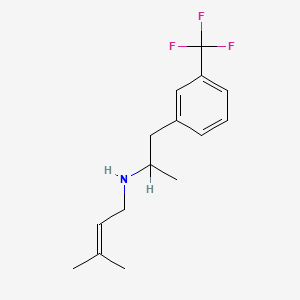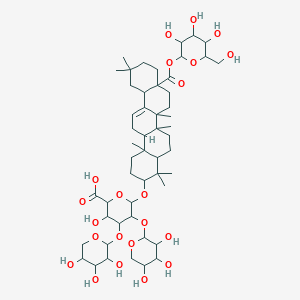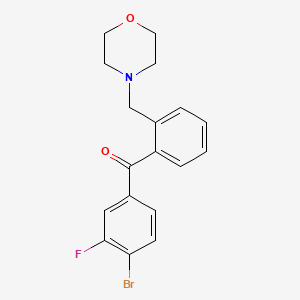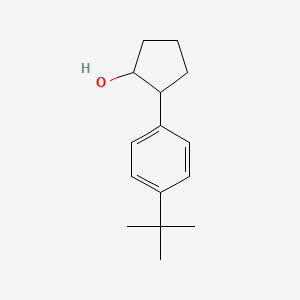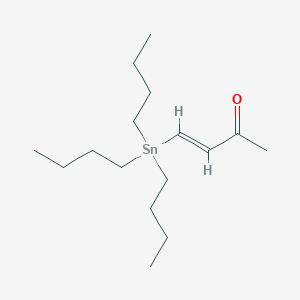
(3E)-4-(Tributylstannyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(Tributylstannyl)-3-buten-2-one: is an organotin compound characterized by the presence of a tributylstannyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(Tributylstannyl)-3-buten-2-one typically involves the reaction of a suitable butenone precursor with tributyltin hydride under specific conditions. The reaction is often catalyzed by a palladium or platinum catalyst to facilitate the formation of the stannylated product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is typically purified through distillation or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (3E)-4-(Tributylstannyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the stannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3E)-4-(Tributylstannyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of organotin compounds’ effects on biological systems. It is used to investigate the interactions between organotin compounds and biological molecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Organotin compounds have shown promise in the treatment of certain diseases, and this compound is studied for its potential use in drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3E)-4-(Tributylstannyl)-3-buten-2-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular pathways involved in its reactivity are influenced by the electronic and steric properties of the stannyl group, which can modulate the compound’s reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
- (3E)-4-(Tributylstannyl)-3-butenoic acid
- (2S,3E)-4-(Tributylstannyl)-3-butene-2-ol
- (3E)-4-(Tributylstannyl)-3-butynyl-4-O,6-O-diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranoside
Comparison: Compared to similar compounds, (3E)-4-(Tributylstannyl)-3-buten-2-one is unique due to its specific butenone backbone and the position of the stannyl group. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve. For instance, the presence of the butenone moiety allows for unique interactions in chemical reactions, which can be leveraged in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C16H32OSn |
|---|---|
Poids moléculaire |
359.1 g/mol |
Nom IUPAC |
(E)-4-tributylstannylbut-3-en-2-one |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-4(2)5;3*1-3-4-2;/h1,3H,2H3;3*1,3-4H2,2H3; |
Clé InChI |
LWRCYJFIVLZEAS-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)C |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)

